Chlorhydrate de diltiazem O-déméthylé

Vue d'ensemble

Description

O-Desmethyl Diltiazem Hydrochloride is a metabolite of Diltiazem, a benzothiazepine derivative used primarily as a calcium channel blocker. Diltiazem is widely used in the treatment of hypertension, angina, and certain heart arrhythmias. O-Desmethyl Diltiazem Hydrochloride is formed through the O-demethylation of Diltiazem by the enzyme CYP2D6 .

Applications De Recherche Scientifique

O-Desmethyl Diltiazem Hydrochloride has several applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of Diltiazem and its metabolites.

Biology: Studied for its role in the metabolic pathways of Diltiazem.

Medicine: Investigated for its pharmacokinetic and pharmacodynamic properties.

Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.

Mécanisme D'action

Target of Action

O-Desmethyl Diltiazem Hydrochloride, a metabolite of Diltiazem, primarily targets calcium channels in the cardiac and vascular smooth muscle . These channels play a crucial role in regulating the contraction and relaxation of these muscles, thereby controlling blood pressure and heart rate.

Mode of Action

O-Desmethyl Diltiazem Hydrochloride works by inhibiting the influx of calcium into cardiac and vascular smooth muscle during depolarization . This inhibition is achieved by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum .

Pharmacokinetics

The pharmacokinetics of O-Desmethyl Diltiazem Hydrochloride involves its absorption, distribution, metabolism, and excretion (ADME). A liquid chromatography coupled with mass spectrometry (LCMS/MS) method has been developed for quantification of Diltiazem and its metabolites, including O-Desmethyl Diltiazem, in human plasma . The method was validated for linearity, precision, accuracy, specificity, sensitivity, matrix effect, dilution integrity, ruggedness, injection reproducibility, and stability .

Result of Action

The result of O-Desmethyl Diltiazem Hydrochloride’s action is the relaxation of vascular smooth muscle , leading to a decrease in peripheral vascular resistance . This results in lower blood pressure and reduced workload for the heart. It also leads to dilation of the coronary arteries, improving oxygen supply to the heart muscle .

Action Environment

The action of O-Desmethyl Diltiazem Hydrochloride can be influenced by various environmental factors. For instance, the aqueous solubility of the drug can affect its absorption and thus its efficacy . Furthermore, the stability of the compound can be affected by storage conditions . Research has shown that buffering plasma samples with 1% of 0.1 M NaF solution can limit the degradation of Diltiazem to O-Desmethyl Diltiazem for longer storage periods at -70 °C .

Analyse Biochimique

Biochemical Properties

O-Desmethyl Diltiazem Hydrochloride is involved in various biochemical reactions, primarily through its interaction with calcium channels. It inhibits the influx of extracellular calcium ions across myocardial and vascular smooth muscle cell membranes . This inhibition is facilitated by its binding to the L-type calcium channels, leading to a decrease in intracellular calcium levels. The compound also interacts with cytochrome P450 enzymes, particularly CYP2D6, which is responsible for its formation from Diltiazem .

Cellular Effects

O-Desmethyl Diltiazem Hydrochloride affects various cell types, including cardiac myocytes and vascular smooth muscle cells. It reduces the contractility of these cells by lowering intracellular calcium concentrations, which in turn decreases myocardial oxygen demand and dilates coronary and systemic arteries . This compound also influences cell signaling pathways, such as the calcium/calmodulin-dependent protein kinase pathway, and modulates gene expression related to calcium homeostasis and vascular tone .

Molecular Mechanism

At the molecular level, O-Desmethyl Diltiazem Hydrochloride exerts its effects by binding to the alpha-1 subunit of L-type calcium channels, inhibiting calcium ion influx during depolarization . This binding alters the conformation of the channel, reducing its permeability to calcium ions. Additionally, the compound can inhibit the activity of certain cytochrome P450 enzymes, affecting the metabolism of other drugs and endogenous compounds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of O-Desmethyl Diltiazem Hydrochloride change over time due to its stability and degradation. The compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature . Long-term studies have shown that it maintains its inhibitory effects on calcium channels and cellular functions over extended periods, although its potency may decrease slightly due to gradual degradation .

Dosage Effects in Animal Models

In animal models, the effects of O-Desmethyl Diltiazem Hydrochloride vary with dosage. At therapeutic doses, it effectively reduces blood pressure and myocardial oxygen demand without significant adverse effects . At higher doses, it can cause excessive vasodilation, hypotension, and bradycardia. Toxicological studies have indicated that very high doses may lead to cardiac arrhythmias and other cardiovascular complications .

Metabolic Pathways

O-Desmethyl Diltiazem Hydrochloride is primarily metabolized by the liver enzyme CYP2D6, which converts Diltiazem into its O-desmethyl form . This metabolite can further undergo conjugation reactions, such as glucuronidation or sulfation, facilitating its excretion. The metabolic pathways of this compound are crucial for its clearance from the body and influence its overall pharmacokinetic profile .

Transport and Distribution

Within cells and tissues, O-Desmethyl Diltiazem Hydrochloride is transported and distributed via passive diffusion and active transport mechanisms . It binds to plasma proteins, which aids in its distribution throughout the body. The compound’s lipophilicity allows it to cross cell membranes easily, reaching its target sites in the cardiovascular system .

Subcellular Localization

O-Desmethyl Diltiazem Hydrochloride localizes primarily in the cytoplasm and membrane compartments of cells . It targets the sarcoplasmic reticulum in muscle cells, where it inhibits calcium release, and the plasma membrane, where it blocks calcium entry. Post-translational modifications, such as phosphorylation, may influence its localization and activity within specific cellular compartments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of O-Desmethyl Diltiazem Hydrochloride involves the O-demethylation of Diltiazem. This reaction is typically catalyzed by the enzyme CYP2D6 in the liver. In a laboratory setting, chemical demethylation can be achieved using reagents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions .

Industrial Production Methods

Industrial production of O-Desmethyl Diltiazem Hydrochloride follows similar principles but on a larger scale. The process involves the use of large bioreactors for enzymatic demethylation or chemical reactors for chemical demethylation. The reaction conditions are optimized for maximum yield and purity, and the product is purified using techniques such as crystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

O-Desmethyl Diltiazem Hydrochloride undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it back to its parent compound, Diltiazem.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

Oxidation: Produces sulfoxides or sulfones.

Reduction: Yields Diltiazem.

Substitution: Results in various substituted derivatives depending on the reagents used.

Comparaison Avec Des Composés Similaires

Similar Compounds

Diltiazem: The parent compound, used for similar therapeutic purposes.

N-Desmethyl Diltiazem: Another metabolite of Diltiazem with similar pharmacological properties.

Desacetyl Diltiazem: A metabolite formed through deacetylation of Diltiazem.

Uniqueness

O-Desmethyl Diltiazem Hydrochloride is unique due to its specific metabolic pathway and its role in the pharmacokinetics of Diltiazem. It has distinct chemical properties and biological activities compared to its parent compound and other metabolites .

Activité Biologique

O-Desmethyl Diltiazem Hydrochloride is a significant metabolite of the calcium channel blocker diltiazem, which is primarily used in the treatment of hypertension and angina. This article explores the biological activity of O-Desmethyl Diltiazem Hydrochloride, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : CHClNOS

- Molecular Weight : 418.95 g/mol

O-Desmethyl Diltiazem Hydrochloride acts primarily as a voltage-dependent L-type calcium channel blocker . It inhibits the influx of calcium ions into cardiac and smooth muscle cells, which results in:

- Vasodilation : Reduces vascular resistance and lowers blood pressure.

- Negative Inotropic Effect : Decreases myocardial contractility, which can be beneficial in conditions like angina.

- Slowed Atrioventricular Conduction : Helps in managing supraventricular tachycardia.

Pharmacokinetics

O-Desmethyl Diltiazem is formed through the metabolism of diltiazem, primarily mediated by cytochrome P450 enzymes (CYP3A4 and CYP2D6). Its pharmacokinetic profile includes:

- Absorption : Rapidly absorbed with peak plasma concentrations typically reached within 3 to 4 hours post-administration.

- Bioavailability : Approximately 40% due to extensive first-pass metabolism.

- Protein Binding : Highly bound to plasma proteins (70-80%).

Antimicrobial Properties

Recent studies have indicated that diltiazem and its metabolites, including O-Desmethyl Diltiazem, exhibit antimicrobial activities. For instance:

- Against Gram-positive Bacteria : Effective inhibition observed against Staphylococcus aureus and Staphylococcus epidermidis.

- Biofilm Formation : O-Desmethyl Diltiazem significantly reduces biofilm formation, which is crucial in treating chronic infections.

| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 12 ± 2 | 50 |

| Staphylococcus epidermidis | 20 ± 3 | 6.25 |

Cardiovascular Effects

The compound's ability to block calcium channels contributes to its cardiovascular effects:

- Reduction in Heart Rate : Helps manage conditions like tachycardia.

- Improvement in Exercise Tolerance : Beneficial for patients with chronic stable angina.

Research Findings

-

Case Study on Antimicrobial Activity :

A study demonstrated that O-Desmethyl Diltiazem hydrochloride showed a significant reduction in bacterial growth and biofilm formation when tested against various pathogens. The results indicated a promising role as an adjunctive therapy in managing infections resistant to conventional antibiotics. -

Clinical Implications :

Research has suggested that the metabolites of diltiazem may enhance therapeutic outcomes in patients with cardiovascular diseases by providing additional benefits beyond blood pressure control.

Propriétés

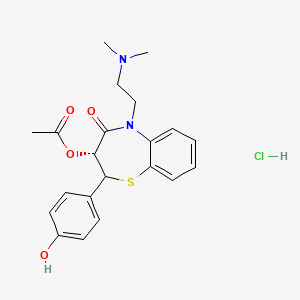

IUPAC Name |

[(3R)-5-[2-(dimethylamino)ethyl]-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4S.ClH/c1-14(24)27-19-20(15-8-10-16(25)11-9-15)28-18-7-5-4-6-17(18)23(21(19)26)13-12-22(2)3;/h4-11,19-20,25H,12-13H2,1-3H3;1H/t19-,20?;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNPGBHQQNJBDCH-CQLADDOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.